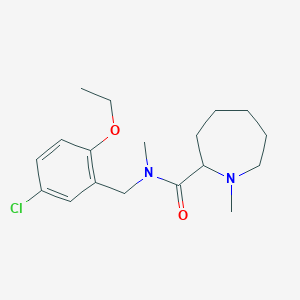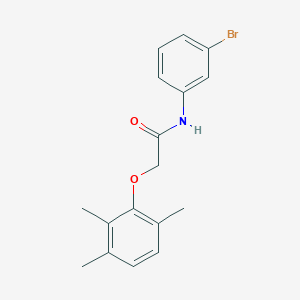![molecular formula C22H23N3 B5663691 2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine](/img/structure/B5663691.png)
2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Pyrimidine derivatives, including those similar to the compound , are synthesized through various methods, demonstrating the versatility and adaptability of pyrimidine chemistry. For example, Hassan et al. (1988) and Vazirimehr et al. (2017) describe the synthesis of pyrimidine derivatives through interactions involving amino compounds and different reagents, highlighting the potential routes that might be applicable to synthesizing 2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine (Hassan et al., 1988); (Vazirimehr et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their chemical behavior and interactions. Studies employing techniques such as FT-IR, 1H NMR, and X-ray crystallography elucidate the structural configurations, aiding in the understanding of the specific arrangements and electronic environments within these molecules (Lahmidi et al., 2019).
Chemical Reactions and Properties
The reactivity of pyrimidine derivatives encompasses a wide range of chemical reactions, including cyclocondensation, nucleophilic substitution, and interaction with various reagents to form new heterocyclic systems. These reactions are foundational for modifying and tuning the properties of the compound for specific applications (Hassan et al., 1988).
Propiedades
IUPAC Name |
2-[(3,3-diphenylpiperidin-1-yl)methyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3/c1-3-9-19(10-4-1)22(20-11-5-2-6-12-20)13-7-16-25(18-22)17-21-23-14-8-15-24-21/h1-6,8-12,14-15H,7,13,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEYPTFIDQKGIIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC=CC=N2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3,5-dimethoxy-N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)benzamide](/img/structure/B5663628.png)
![1-{4-[(6-oxo-2,7-diazaspiro[4.5]dec-2-yl)carbonyl]phenyl}-2,4-imidazolidinedione](/img/structure/B5663632.png)
![1-[3-(4-morpholinyl)-1-propyn-1-yl]cyclohexyl acetate](/img/structure/B5663645.png)


![1-[2-(2-biphenylyloxy)ethyl]-1H-imidazole](/img/structure/B5663676.png)
![1-{2-[3-(benzyloxy)piperidin-1-yl]-2-oxoethyl}-3-methylimidazolidin-2-one](/img/structure/B5663683.png)
![5-hydroxy-2-methyl-4-[(4-methyl-1-piperazinyl)methyl]-N-phenyl-1-benzofuran-3-carboxamide](/img/structure/B5663697.png)



![2-[(2-{1-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]piperidin-4-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5663717.png)
![N-{[1-(2-methoxyethyl)piperidin-4-yl]methyl}-N-methyl-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5663724.png)